![molecular formula C10H17N7O8S B1146350 Gonyautoxin 2 CAS No. 60508-89-6](/img/structure/B1146350.png)
Gonyautoxin 2
Description
Gonyautoxin 2 is an organic heterotricyclic compound and a paralytic shellfish toxin . It is a marine metabolite and is part of the group of saxitoxins, a large group of neurotoxins .
Synthesis Analysis
Gonyautoxin 2 can be synthesized from L-serine methyl ester, via gonyautoxin 3. In this process, the L-serine methyl ester is treated with aldehyde, so that it can react to close the ring structure. The formed allyl is deprotected by the addition of SO3CH2CCl3 .Molecular Structure Analysis
The molecular formula of Gonyautoxin 2 is C10H17N7O8S . As part of the group of saxitoxins, the gonyautoxins have their structure based on the 2,6-diamino-4-methyl-pyrollo [1,2-c]-purin-10-ol skeleton .Chemical Reactions Analysis
The different molecules of Gonyautoxin only differ from each other by their substituents, some of them only by a mere stereoisomerism such as GTX-2 and GTX-3 .Scientific Research Applications
Surface-Enhanced Raman Spectroscopy (SERS) Detection
Gonyautoxin 2 has been used in the optimization of detection conditions for surface-enhanced Raman spectroscopy (SERS) of single-stranded DNA (ssDNA) in different buffers . The study explored the interaction between gonyautoxin (GTX1/4) and its aptamer, GO18 . This provides a basis for subsequent application of SERS in the detection of ssDNA, as well as the binding of small toxins and aptamers .
Neuroblastoma Cell Bioassay
Gonyautoxin 2 has been evaluated in the neuroblastoma cell bioassay . This bioassay is used to assess the toxicity of various substances, and the data collected can support and extend previous information collected with the mouse bioassay and HPLC .
Toxicological Evaluation
Gonyautoxin 2 has been included in the toxicological evaluation of major paralytic shellfish poisoning (PSP) toxins . The relative toxicities of these toxins were compared with the United States Food and Drug Administration standard reference saxitoxin .
Oral Administration to Mice
The median lethal doses of gonyautoxin 2 by oral administration to mice have been determined and compared with toxicities via intraperitoneal injection . This helps in understanding the toxicity levels of the toxin when administered through different routes .
Interaction with DNA
Gonyautoxin 2 has been studied for its interaction with DNA . The characteristic peaks of GO18 and its G-quadruplex were detected in four different buffer solutions . The change in peak intensity confirmed that the binding site between GTX1/4 and GO18 was in the G-quadruplex plane .
Detection of ssDNA
Gonyautoxin 2 has been used in the detection of single-stranded DNA (ssDNA) . The study aimed to optimize the detection conditions for surface-enhanced Raman spectroscopy (SERS) of ssDNA in four different buffers and explore the interaction between gonyautoxin (GTX1/4) and its aptamer, GO18 .
properties
IUPAC Name |
[(3aS,4R,9R,10aS)-2,6-diamino-10,10-dihydroxy-9-sulfooxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N7O8S/c11-6-15-5-3(2-24-8(13)18)14-7(12)17-1-4(25-26(21,22)23)10(19,20)9(5,17)16-6/h3-5,19-20H,1-2H2,(H2,12,14)(H2,13,18)(H3,11,15,16)(H,21,22,23)/t3-,4+,5-,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSXTTJGWGCRRR-XXKOCQOQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C23N1C(=NC(C2N=C(N3)N)COC(=O)N)N)(O)O)OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C([C@@]23N1C(=N[C@H]([C@@H]2N=C(N3)N)COC(=O)N)N)(O)O)OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N7O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Gonyautoxin 2 | |
CAS RN |
60508-89-6 | |
Record name | Gonyautoxin II | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60508-89-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gonyautoxin II | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060508896 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gonyautoxin� II from dinoflagellate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GONYAUTOXIN II | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YU77Z3NY6Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.